4-Morpholinecarbonyl chloride

Beschreibung

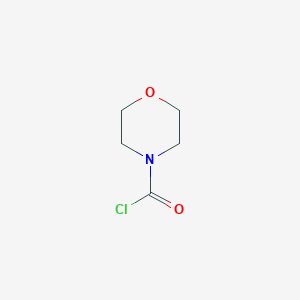

Structure

3D Structure

Eigenschaften

IUPAC Name |

morpholine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO2/c6-5(8)7-1-3-9-4-2-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWFMEYDRNJSOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065863 | |

| Record name | 4-Morpholinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15159-40-7 | |

| Record name | 4-Morpholinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15159-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015159407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholinecarbonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Morpholinecarbonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Morpholinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morpholine-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-MORPHOLINECARBONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4BT2G3XS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Morpholinecarbonyl Chloride

CAS Number: 15159-40-7 Synonyms: 4-(Chloroformyl)morpholine, N-Chlorocarbonylmorpholine, Morpholinocarbonyl Chloride.[1][2]

This whitepaper provides a comprehensive technical overview of 4-Morpholinecarbonyl chloride, a versatile reagent widely utilized in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, reactivity, applications, and safety protocols.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid with a pungent odor.[1] It is soluble in various organic solvents and features a morpholine ring substituted with a carbonyl chloride group, making it a reactive electrophile.[1][3]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈ClNO₂ | [4][5][6] |

| Molecular Weight | 149.58 g/mol | [2][4][5][6] |

| Appearance | Clear colorless to light yellow liquid | [1][5] |

| Boiling Point | 137-138 °C at 33 mmHg | [5][6][7] |

| Density | 1.282 g/mL at 25 °C | [6][7][8] |

| Refractive Index (n20/D) | 1.498 | [5][6][7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5][6] |

| EC Number | 239-213-0 | [6] |

| Beilstein/REAXYS Number | 116257 | [6] |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, most commonly involving the reaction of morpholine with a phosgene equivalent.

-

Phosgene-Based Synthesis: The industrial standard involves reacting morpholine hydrochloride with phosgene (COCl₂) in an inert solvent like toluene or xylene at temperatures ranging from 60–120°C.[3][4][9] This method is scalable and cost-effective but requires stringent safety measures due to the extreme toxicity of phosgene.[3][10]

-

Alternative Reagents: To avoid the hazards of phosgene, safer alternatives like thionyl chloride (SOCl₂) or oxalyl chloride are employed.[3] The reaction of morpholine with triphosgene (a solid phosgene equivalent) or diphosgene is also a common laboratory-scale method.

This protocol describes a laboratory-scale synthesis adapted from established procedures.

Materials:

-

Morpholine (1.00 equiv)

-

Diphosgene (trichloromethyl chloroformate) (0.50 equiv)

-

Triethylamine (TEA) (1.10 equiv)

-

Dichloromethane (DCM), anhydrous

-

Water, deionized

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a 500-mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diphosgene and anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of morpholine in DCM to the cooled diphosgene solution while stirring.

-

Add triethylamine dropwise to the reaction mixture at 0°C.

-

Allow the resulting solution to warm to room temperature and stir for 3 hours.

-

Quench the reaction by carefully adding 100 mL of water.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue via silica gel column chromatography, typically using a solvent system like ethyl acetate/petroleum ether (e.g., 1:10), to obtain pure this compound as a light yellow oil.[4]

Chemical Reactivity and Signaling Pathways

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl chloride group.[3] It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

-

Alcohols and Phenols: Reacts to form carbamates.

-

Amines: Reacts with primary and secondary amines to yield ureas.

-

Water: Reacts, sometimes violently, to hydrolyze back to morpholine and HCl, releasing CO₂.[5]

This reactivity makes it a crucial building block for introducing the morpholine moiety into various molecular scaffolds.

Caption: General reaction pathway of this compound.

Applications in Research and Development

This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][3]

The morpholine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, which can improve aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates.

-

Lead Optimization: It is used in the systematic exploration of structure-activity relationships (SAR) by enabling the parallel synthesis of diverse morpholine-containing compound libraries.[3]

-

Neurodegenerative Diseases: The reagent is used to synthesize morpholine-containing amides that are key pharmacophores in treatments for neurodegenerative diseases. For example, BACE-1 inhibitors with morpholine scaffolds show improved brain exposure.[3]

-

Oncology: It facilitates the construction of morpholine-containing cytotoxic agents with enhanced therapeutic indices.[3]

Caption: Role of this compound in drug discovery.

-

Fluorogenic Probes: It is used to develop versatile fluorogenic labels for biomolecular imaging.[3][7][11]

-

Photographic Intermediate: The compound has been identified as a photographic intermediate.[11][12]

-

Mechanistic Studies: It has been employed in studies investigating the mechanisms of chemical reactions, such as solvolysis.[3][11]

Spectroscopic Data

While specific spectra require instrumental analysis, the expected NMR and IR data can be predicted based on the molecular structure.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the two distinct methylene groups of the morpholine ring. The protons adjacent to the nitrogen atom (N-CH₂) would appear as a triplet at approximately 3.6-3.8 ppm, while the protons adjacent to the oxygen atom (O-CH₂) would appear as a triplet at a slightly downfield-shifted region, around 3.7-3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum would exhibit three signals: one for the carbonyl carbon (C=O) in the highly deshielded region (typically >160 ppm), and two signals for the methylene carbons of the morpholine ring (typically in the 40-70 ppm range).

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong, sharp absorption band corresponding to the C=O stretching vibration of the acid chloride functional group, typically found in the range of 1750-1815 cm⁻¹.

Safety and Handling

This compound is a hazardous compound that requires careful handling.[3] It is classified as causing skin and eye irritation and is suspected of causing cancer.[2][5]

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Statement |

| Hazard Statements | H315 | Causes skin irritation.[2][5] |

| H319 | Causes serious eye irritation.[2][5] | |

| H351 | Suspected of causing cancer.[2][5][13] | |

| EUH014 | Reacts violently with water.[6] | |

| Precautionary Statements | P202 | Do not handle until all safety precautions have been read and understood.[5][13] |

| P264 | Wash skin thoroughly after handling.[5] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5][13] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[5] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | |

| P308+P313 | IF exposed or concerned: Get medical advice/attention.[5][13] | |

| P405 | Store locked up.[5][14] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[5][13] |

GHS Pictograms: Health Hazard, Exclamation Mark[11]

-

Handling: Use only with adequate ventilation and in a closed system where possible.[5][15] Avoid contact with skin, eyes, and clothing.[5][15] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[5][6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as water and strong bases.[1][5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][15]

-

Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[5][15]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C5H8ClNO2 | CID 84810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 15159-40-7 [smolecule.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. aksci.com [aksci.com]

- 6. 4-モルホリンカルボニルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 15159-40-7 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. JPS5572178A - Preparation of morpholinecarbonyl chloride - Google Patents [patents.google.com]

- 10. ghc.de [ghc.de]

- 11. 4-モルホリンカルボニルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound 98 15159-40-7 [sigmaaldrich.com]

- 13. 4-Morpholinylcarbonyl Chloride | 15159-40-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. 4-Morpholinylcarbonyl Chloride | 15159-40-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 15. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the Physical Properties of 4-Morpholinecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Morpholinecarbonyl chloride (CAS No: 15159-40-7). The information is curated for professionals in research and development who utilize this reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the synthetic pathway of the compound.

Core Physical and Chemical Properties

This compound, also known as morpholine-4-carbonyl chloride, is a reactive acyl chloride derivative of morpholine.[1] It serves as a crucial building block for introducing the morpholine moiety into various molecular scaffolds.[2] Its high reactivity stems from the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack, a characteristic feature of acyl chlorides.[3]

The compound typically appears as a colorless to pale yellow liquid with a pungent odor.[2][4] Like many low-molecular-weight acyl chlorides, it fumes in moist air due to a rapid hydrolysis reaction that produces hydrogen chloride.[3][5]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈ClNO₂ | [1][2] |

| Molecular Weight | 149.57 g/mol | [1][2] |

| Density | 1.282 g/mL at 25 °C | [4][6][7] |

| Boiling Point | 137-138 °C at 33 mmHg ~238.7 °C at 760 mmHg (standard pressure) | [2][6][7] |

| Refractive Index | 1.498 (at 20 °C, D-line) | [4][6][7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [8] |

| Vapor Pressure | 0.0418 mmHg at 25 °C | [4][9] |

| Solubility | Soluble in aprotic organic solvents. Reacts violently with water. | [2][4][10] |

| Appearance | Colorless to pale yellow, clear liquid | [2][4] |

| Odor | Pungent, acrid | [2][3] |

Experimental Protocols

3.1. Determination of Boiling Point

The boiling point of this compound is typically determined by distillation under reduced pressure to prevent decomposition at higher temperatures.

-

Apparatus: A short-path distillation apparatus equipped with a thermometer, a vacuum pump, and a manometer.

-

Procedure:

-

A sample of this compound is placed in the distillation flask.

-

The system is evacuated to a stable, reduced pressure (e.g., 33 mmHg), which is monitored by the manometer.

-

The flask is gently heated.

-

The temperature at which the liquid boils and its vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

-

3.2. Determination of Density

The density of liquid this compound can be accurately measured using a pycnometer.

-

Apparatus: A pycnometer (a glass flask with a precise volume), an analytical balance, and a constant-temperature water bath (set to 25 °C).

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with the sample liquid and placed in the constant-temperature bath until it reaches thermal equilibrium (25 °C).

-

The volume is adjusted precisely to the pycnometer's calibration mark, and any excess liquid is carefully removed.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

-

3.3. Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of morpholine with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), in the presence of a base to neutralize the HCl byproduct.[11]

-

Reagents: Morpholine, triphosgene, triethylamine (TEA), dichloromethane (DCM), water, anhydrous sodium sulfate.

-

Procedure:

-

Triphosgene is dissolved in dichloromethane in a round-bottom flask under an inert atmosphere and cooled to 0 °C.

-

Morpholine is added dropwise to the stirred solution at 0 °C.

-

Triethylamine is then added dropwise, also at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by washing with water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the crude product, which can be further purified by distillation or chromatography.[11]

-

Visualizations

4.1. Synthesis Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of this compound using triphosgene.

Caption: Experimental workflow for the synthesis of this compound.

4.2. General Reaction Pathway: Nucleophilic Acyl Substitution

This compound is highly reactive towards nucleophiles. The general mechanism is a nucleophilic acyl substitution, where the chloride ion serves as an excellent leaving group. This reactivity makes it a versatile reagent for creating amides, esters, and other carbonyl derivatives.

References

- 1. This compound | C5H8ClNO2 | CID 84810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 15159-40-7 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. This compound | 15159-40-7 [chemicalbook.com]

- 7. 4-吗啉碳酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-吗啉碳酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. guidechem.com [guidechem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Morpholinecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Morpholinecarbonyl chloride, a versatile reagent widely utilized in organic synthesis, particularly within pharmaceutical and materials science research. The document details its chemical and physical properties, outlines common experimental protocols for its synthesis, and discusses its applications as a key building block for more complex molecules.

Core Properties and Data

This compound, with the CAS number 15159-40-7, is a chlorinated derivative of morpholine.[1] It is typically a colorless to pale yellow liquid with a pungent odor.[1][2] Its core structure consists of a morpholine ring attached to a carbonyl chloride group, which makes it an excellent electrophile for reactions with various nucleophiles.[1][2]

The fundamental molecular and chemical identifiers for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₈ClNO₂ | [1][3] |

| Molecular Weight | 149.57 g/mol | [1][3] |

| IUPAC Name | morpholine-4-carbonyl chloride | [1][3] |

| CAS Number | 15159-40-7 | [1][2] |

| Canonical SMILES | C1COCCN1C(=O)Cl | [1][3] |

| InChI Key | XMWFMEYDRNJSOO-UHFFFAOYSA-N | [1][3] |

Key physical properties and available spectral information are crucial for handling and characterization.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Density | 1.282 g/mL at 25 °C | [4] |

| Boiling Point | 137-138 °C at 33 mmHg | [4] |

| Refractive Index | n20/D 1.498 | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Soluble in organic solvents | [1] |

| Spectroscopic Data | Availability |

| ¹H NMR | Data available |

| ¹³C NMR | Data available |

| Mass Spectrometry (GC-MS) | Data available |

| Infrared (IR) Spectroscopy | Data available |

Experimental Protocols: Synthesis

This compound is commonly synthesized by reacting morpholine or its hydrochloride salt with phosgene or a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[1][5][6]

This method avoids the direct handling of phosgene gas and is common in laboratory settings.

Reagents and Materials:

-

Morpholine

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/petroleum ether mixture

Procedure:

-

In a round-bottom flask, dissolve triphosgene (1.50 equiv) in dichloromethane.[6]

-

Cool the solution to 0 °C using an ice bath.[6]

-

Slowly add morpholine (1.00 equiv) dropwise to the stirred solution over a period of 2 minutes.[6]

-

Following the morpholine addition, add triethylamine (1.81 equiv) dropwise at 0 °C over 3 minutes.[6]

-

Allow the resulting solution to warm to room temperature and stir for 3 hours.[6]

-

Quench the reaction by washing with water (100 mL).[6]

-

Dry the organic layer over anhydrous sodium sulfate and filter.[6]

-

Concentrate the filtrate under vacuum to obtain the crude product.[6]

-

Purify the residue using silica gel column chromatography with an ethyl acetate/petroleum ether (1:10) eluent to yield pure this compound as a light yellow oil (typical yield: ~65%).[6]

Caption: A workflow diagram illustrating the synthesis of this compound.

Applications in Research and Development

The reactivity of the acyl chloride group makes this compound a valuable intermediate for introducing the morpholine moiety into various molecular scaffolds. This is particularly important in drug discovery, where the morpholine group is often used to improve physicochemical properties such as solubility and bioavailability.[1]

This compound serves as a crucial building block for creating a wide range of organic compounds.[1] Its primary function is to react with nucleophiles like alcohols, amines, and phenols to form stable esters, amides, and carbamates, respectively.[1]

-

Anticancer Agent Synthesis: The compound is used to attach the morpholine pharmacophore to cytotoxic scaffolds, which can enhance therapeutic indices.[1] Morpholine-containing derivatives have shown selective cytotoxicity against cancer cell lines.[1]

-

Central Nervous System (CNS) Drugs: The morpholine moiety can improve the ability of drug candidates to cross the blood-brain barrier, a critical challenge in developing treatments for neurodegenerative diseases.[1]

-

Fluorogenic Probes: It is a key component in the synthesis of advanced fluorogenic labels for biomolecular imaging.[1][5] These probes become fluorescent only after reacting with a specific target, minimizing background signal in biological experiments.[1]

Caption: The reaction of this compound with various nucleophiles.

Safety and Handling

Due to the presence of the reactive acid chloride group, this compound is a hazardous compound.[1]

-

Hazards: It is corrosive and can cause skin and eye irritation.[1] It is suspected of causing cancer.[3] The compound can react violently with water and alcohols.[1]

-

Storage: Store in an inert atmosphere, preferably refrigerated at 2-8°C.[2]

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, eye shields, and a suitable respirator (e.g., N95 dust mask), should be used when handling this chemical.

References

- 1. Buy this compound | 15159-40-7 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C5H8ClNO2 | CID 84810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. This compound | 15159-40-7 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Morpholinecarbonyl Chloride

This technical guide provides a comprehensive overview of this compound, a key reagent in organic synthesis, with a particular focus on its applications in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, synthesis, reactivity, and safety protocols.

General Information

This compound, also known by its IUPAC name morpholine-4-carbonyl chloride, is a chlorinated derivative of morpholine.[1] It is a versatile building block in organic chemistry, primarily utilized for the introduction of the morpholine moiety into various molecular scaffolds.[2] The compound consists of a morpholine ring where the nitrogen atom is acylated with a carbonyl chloride group.[1] This functional group makes it a reactive electrophile, readily participating in reactions with a wide range of nucleophiles.[1]

Chemical Structure and Formula

The chemical structure of this compound is characterized by a saturated six-membered morpholine ring attached to a carbonyl chloride group at the nitrogen atom (position 4).

-

Molecular Formula: C₅H₈ClNO₂[3]

-

Canonical SMILES: C1COCCN1C(=O)Cl[3]

-

InChI: InChI=1S/C5H8ClNO2/c6-5(8)7-1-3-9-4-2-7/h1-4H2[3]

-

InChIKey: XMWFMEYDRNJSOO-UHFFFAOYSA-N[3]

Physicochemical Properties

This compound is typically a colorless to light yellow, clear liquid with a pungent odor.[1][2] It is soluble in organic solvents.[1] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 15159-40-7 | [1][3] |

| Molecular Weight | 149.57 g/mol | [1][3] |

| Density | 1.282 g/mL at 25 °C | [4][5] |

| Boiling Point | 137-138 °C at 33 mmHg | [4][5] |

| Refractive Index (n20/D) | 1.498 | [4][5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [6] |

Synthesis and Experimental Protocols

The most common method for synthesizing this compound involves the reaction of morpholine with phosgene or a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[1][7]

Experimental Protocol: Synthesis from Morpholine and Triphosgene [7]

This protocol describes a laboratory-scale synthesis of this compound.

-

Materials:

-

Ditrichloromethyl carbonate (Triphosgene) (10.2 g, 34.37 mmol, 1.50 equiv)

-

Dichloromethane (100 mL)

-

Morpholine (2 g, 22.96 mmol, 1.00 equiv)

-

Triethylamine (TEA) (4.2 g, 41.51 mmol, 1.81 equiv)

-

Water

-

Anhydrous sodium sulfate

-

Ethyl acetate/petroleum ether (1:10) for chromatography

-

-

Procedure:

-

To a 500-mL round-bottom flask, add ditrichloromethyl carbonate (10.2 g) and dichloromethane (100 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Add morpholine (2 g) dropwise with stirring over 2 minutes.

-

Add triethylamine (4.2 g) dropwise with stirring at 0 °C over 3 minutes.

-

Allow the resulting solution to stir for 3 hours at room temperature.

-

Quench the reaction by adding 100 mL of water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the resulting solution under vacuum.

-

Purify the residue using silica gel column chromatography with an eluent of ethyl acetate/petroleum ether (1:10).

-

-

Yield: This procedure affords approximately 2.238 g (65%) of morpholine-4-carbonyl chloride as a light yellow oil.[7]

Caption: Synthesis of this compound from morpholine and triphosgene.

Reactivity and Applications in Drug Development

The electrophilic carbonyl chloride group of this compound readily reacts with nucleophiles such as alcohols, amines, and phenols to form stable carbamates, ureas, and esters, respectively.[1] This reactivity makes it an invaluable reagent for introducing the morpholine moiety, which is a privileged scaffold in medicinal chemistry.[8]

The morpholine ring often imparts favorable physicochemical properties to drug candidates, including:

-

Enhanced Solubility and Bioavailability: The morpholine group can improve a molecule's aqueous solubility and overall bioavailability.[1]

-

Improved Pharmacokinetics: It can modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[8][9]

-

Blood-Brain Barrier Permeability: The physicochemical properties of the morpholine ring, such as its pKa and balanced lipophilicity, can facilitate penetration of the blood-brain barrier, which is crucial for CNS-active drugs.[1][9]

Key Therapeutic Areas:

-

Central Nervous System (CNS) Disorders: this compound is used to synthesize compounds targeting neurodegenerative diseases.[1] The morpholine scaffold can improve brain exposure of drug candidates, such as BACE-1 inhibitors for Alzheimer's disease.[1][8]

-

Oncology: It is a key intermediate in the synthesis of anticancer agents.[1] Morpholine-containing compounds have shown selective cytotoxicity against cancer cell lines.[1] For instance, 4-(morpholine-4-carbonyl)benzonitrile, synthesized using this reagent, has demonstrated significant antitumor activity.[1]

-

Other Applications: Beyond drug development, it is used in the synthesis of agrochemicals, fluorogenic probes for biomolecular imaging, and in mechanistic studies of chemical reactions.[1]

Caption: General reaction scheme of this compound with nucleophiles.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification: [3][10]

-

GHS Classification:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H351 (Suspected of causing cancer).[3][10]

-

Other Hazards: Corrosive and may act as a lachrymator. It can react violently with water or alcohols.[1]

Safe Handling and Storage: [10][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection (goggles), and face protection.[10][11]

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe fumes. Wash hands thoroughly after handling.[10][11]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere. It is moisture-sensitive.[10]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10][11]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[11]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[11][12]

References

- 1. Buy this compound | 15159-40-7 [smolecule.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C5H8ClNO2 | CID 84810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 15159-40-7 [chemicalbook.com]

- 5. This compound 98 15159-40-7 [sigmaaldrich.com]

- 6. 4-吗啉碳酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aksci.com [aksci.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. sigmaaldrich.com [sigmaaldrich.com]

The Solubility Profile of 4-Morpholinecarbonyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 4-Morpholinecarbonyl Chloride

A foundational understanding of the physicochemical properties of this compound is essential for its handling and application.

| Property | Value |

| Molecular Formula | C5H8ClNO2[4][5] |

| Molecular Weight | 149.58 g/mol [1] |

| Appearance | Colorless to light yellow clear liquid[3][4] |

| Density | 1.282 g/mL at 25 °C[1][2][4] |

| Boiling Point | 137-138 °C at 33 mmHg[1][2][4] |

| Refractive Index | n20/D 1.498[1][2] |

| Flash Point | >230°F (>110 °C)[1][4] |

| Vapor Pressure | 0.0418 mmHg at 25°C[3][4] |

Solubility of this compound in Organic Solvents

Quantitative data on the solubility of this compound in various organic solvents is not extensively documented in peer-reviewed literature. The table below is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Acetone | Data not available | ||

| Acetonitrile | Data not available | ||

| Chloroform | Data not available | ||

| Dichloromethane | Data not available | ||

| Diethyl Ether | Data not available | ||

| Dimethylformamide (DMF) | Data not available | ||

| Dimethyl Sulfoxide (DMSO) | Data not available | ||

| Ethanol | Data not available | ||

| Ethyl Acetate | Data not available | ||

| Hexanes | Data not available | ||

| Methanol | Data not available | ||

| Tetrahydrofuran (THF) | Data not available | ||

| Toluene | Data not available |

It is noted that this compound reacts violently with water.[4] Studies on its solvolysis have been conducted in aqueous binary mixtures of acetone, ethanol, and methanol, indicating some degree of miscibility or solubility in these solvents preceding reaction.[1][2]

Experimental Protocols for Solubility Determination

The following protocols provide a standardized approach to determining the solubility of this compound in organic solvents.

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (chemically compatible)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Protocol 1: Isothermal Shake-Flask Method

This method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath and agitate using a vortex mixer or shaker. The system should be equilibrated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the equilibration temperature.

-

Immediately filter the collected supernatant through a chemically compatible syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or GC method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Protocol 2: Visual Method for Qualitative Assessment

This method provides a rapid, albeit less precise, estimation of solubility.

-

Initial Screening:

-

In a small test tube, add approximately 25 mg of this compound.

-

Add the selected organic solvent in small portions (e.g., 0.25 mL) and vortex vigorously after each addition.

-

Continue adding the solvent until the solid is completely dissolved. The approximate solubility can be categorized based on the volume of solvent required.

-

Experimental Workflow and Logic

The following diagram illustrates the decision-making process and workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Key Functional Groups of 4-Morpholinecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Morpholinecarbonyl chloride, a versatile reagent in organic synthesis, with a particular focus on its functional groups and their implications in research and drug development.

Core Functional Groups and Chemical Profile

This compound, with the chemical formula C₅H₈ClNO₂ and CAS number 15159-40-7, is characterized by two principal functional groups: a morpholine ring and a carbonyl chloride group.[1][2] The morpholine moiety, a saturated heterocycle containing both an amine and an ether functional group, often imparts favorable physicochemical properties to drug candidates, such as improved solubility and bioavailability.[2] The carbonyl chloride group is a highly reactive acylating agent, making the compound an excellent electrophile for introducing the morpholinecarbonyl moiety into various molecules.[2]

The IUPAC name for this compound is morpholine-4-carbonyl chloride.[3] It is a colorless to pale yellow liquid with a pungent odor.[2]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₈ClNO₂ | [1][2][4] |

| Molecular Weight | 149.58 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 137-138 °C at 33 mmHg | [5][6][7] |

| Density | 1.282 g/mL at 25 °C | [5][6][7] |

| Refractive Index (n20/D) | 1.498 | [7] |

| CAS Number | 15159-40-7 | [1] |

Table 2: Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Protons on the morpholine ring are expected to appear as two distinct multiplets in the regions of δ 3.5-3.8 ppm (for the protons adjacent to the oxygen atom) and δ 3.3-3.6 ppm (for the protons adjacent to the nitrogen atom). |

| ¹³C NMR | The carbonyl carbon is expected to have a chemical shift in the range of 165-175 ppm. The carbons of the morpholine ring adjacent to the oxygen and nitrogen atoms are expected in the regions of δ 65-70 ppm and δ 45-50 ppm, respectively. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of the acyl chloride is expected in the region of 1750-1790 cm⁻¹. C-N and C-O stretching vibrations of the morpholine ring are also expected. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns of the morpholine ring and the loss of the carbonyl chloride group. |

Reactivity and Applications in Synthesis

The primary reactivity of this compound stems from the electrophilic nature of the carbonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, including alcohols, amines, and phenols, to form the corresponding esters, amides, and carbamates.[2] This reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[2]

In drug development, the morpholine moiety is often incorporated to enhance the pharmacokinetic properties of a molecule.[2] For instance, it has been utilized in the synthesis of anticancer agents and compounds targeting the central nervous system.[2] Furthermore, this compound is employed in the development of fluorogenic probes for biomolecular imaging.[2][6][7][8][]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of morpholine with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), in the presence of a base.

Materials:

-

Morpholine

-

Triphosgene

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate

-

Silica gel

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve triphosgene in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of morpholine in dichloromethane to the cooled triphosgene solution with stirring.

-

Add triethylamine dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by adding water.

-

Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain pure this compound.[4]

General Protocol for Amide Synthesis

This compound is an excellent reagent for the synthesis of morpholine amides.

Materials:

-

This compound

-

A primary or secondary amine

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

An aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

-

Dissolve the amine and the non-nucleophilic base in the aprotic solvent in a reaction flask.

-

Cool the solution to 0 °C.

-

Slowly add a solution of this compound in the aprotic solvent to the cooled amine solution.

-

Allow the reaction to proceed at room temperature until completion (monitored by TLC).

-

Perform an aqueous workup to remove the hydrochloride salt of the base and any unreacted starting materials.

-

Dry the organic layer, concentrate the solvent, and purify the resulting amide by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the chemical structure, reactivity, and synthesis workflow of this compound.

Caption: Chemical structure of this compound highlighting the key functional groups.

Caption: General reaction pathway of this compound with a nucleophile.

Caption: Experimental workflow for the synthesis and purification of this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Buy this compound | 15159-40-7 [smolecule.com]

- 3. This compound | C5H8ClNO2 | CID 84810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. JPS5572178A - Preparation of morpholinecarbonyl chloride - Google Patents [patents.google.com]

- 5. CN104341374A - Preparation method for morpholine carbonyl chloride compound - Google Patents [patents.google.com]

- 6. web.pdx.edu [web.pdx.edu]

- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

4-Morpholinecarbonyl Chloride: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Morpholinecarbonyl chloride is a reactive acyl chloride widely employed as a chemical intermediate in organic synthesis. Its utility lies in its ability to readily introduce the morpholinecarbonyl moiety onto various nucleophiles, a common structural motif in pharmaceutically active compounds. The morpholine group is often incorporated into drug candidates to enhance desirable properties such as aqueous solubility, bioavailability, and metabolic stability. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, key reactions, and applications of this compound, with a particular focus on its role in drug development as a key building block for targeted therapeutics. Detailed experimental protocols and safety information are also provided to facilitate its effective and safe use in the laboratory.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a pungent odor. It is soluble in many organic solvents but reacts violently with water and other protic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 15159-40-7 | [2] |

| Molecular Formula | C₅H₈ClNO₂ | [2] |

| Molecular Weight | 149.58 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 137-138 °C at 33 mmHg | [4][5] |

| Density | 1.282 g/mL at 25 °C | [4][5] |

| Refractive Index (n²⁰/D) | 1.498 | [4][5] |

Table 2: Spectroscopic Data Summary

| Spectroscopy | Data |

| ¹H NMR | Spectral data available in public databases such as PubChem. |

| IR Spectroscopy | Spectral data available in public databases such as PubChem. |

| Mass Spectrometry | Spectral data available in public databases such as PubChem. |

Synthesis of this compound

This compound is typically synthesized by the reaction of morpholine or its hydrochloride salt with a phosgene equivalent, such as phosgene, diphosgene (trichloromethyl chloroformate), or triphosgene (bis(trichloromethyl) carbonate). The use of triphosgene is often preferred due to its solid form, which is safer and easier to handle than gaseous phosgene.

Experimental Protocol: Synthesis using Triphosgene

This protocol describes a common laboratory-scale synthesis.

Materials:

-

Morpholine (1.00 equiv)

-

Triphosgene (bis(trichloromethyl) carbonate) (0.50 equiv)

-

Triethylamine (TEA) (1.80 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Water (for washing)

-

Anhydrous Sodium Sulfate (for drying)

-

Silica gel for chromatography

-

Ethyl acetate/Petroleum ether (1:10) for chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphosgene and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of morpholine in anhydrous DCM to the flask dropwise with stirring.

-

After the addition of morpholine is complete, add triethylamine dropwise to the reaction mixture at 0 °C.

-

Allow the resulting solution to warm to room temperature and stir for 3 hours.

-

Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by silica gel column chromatography, eluting with an ethyl acetate/petroleum ether mixture (e.g., 1:10) to afford this compound as a light yellow oil.[6] A typical yield for this procedure is approximately 65%.[6]

Note on Alternative Syntheses: Higher yields (up to 98%) have been reported using phosgene gas with morpholine hydrochloride in solvents like toluene at elevated temperatures (60-120°C).[7] However, this method requires specialized equipment for handling highly toxic phosgene gas.

Chemical Reactions and Applications

As a reactive acyl chloride, this compound is an excellent electrophile for nucleophilic acyl substitution reactions. This reactivity is the foundation of its utility as a chemical intermediate.

Synthesis of Morpholine-4-carboxamides

The reaction with primary or secondary amines is one of the most common applications, yielding N-substituted morpholine-4-carboxamides. This reaction, a variation of the Schotten-Baumann reaction, typically proceeds under basic conditions to neutralize the HCl byproduct.

Materials:

-

This compound (1.0 equiv)

-

A substituted aniline (e.g., 4-chloroaniline) (1.0 equiv)

-

A non-nucleophilic base (e.g., triethylamine or pyridine) (1.1 equiv)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, THF, or Ethyl Acetate)

Procedure:

-

Dissolve the aniline derivative and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound to the solution, either neat or dissolved in a small amount of the reaction solvent.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with water and transfer to a separatory funnel.

-

Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel chromatography to yield the desired N-aryl morpholine-4-carboxamide. A reported synthesis of N-(4-chlorophenyl)morpholine-4-carboxamide using a similar carbamoyl chloride yielded 65% of the product.[8]

Synthesis of Carbamate Esters

Reaction with alcohols or phenols provides the corresponding carbamate esters. These reactions are fundamental in the synthesis of various biologically active molecules and are often used for creating prodrugs.[9]

Materials:

-

This compound (1.0 equiv)

-

A substituted phenol (1.0 equiv)

-

Pyridine (as solvent and base)

Procedure:

-

Dissolve the phenol in anhydrous pyridine in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add this compound to the stirring solution.

-

Allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by chromatography or recrystallization.

Application in Drug Discovery: Targeting BACE-1 in Alzheimer's Disease

A significant application of this compound is in the synthesis of compound libraries for drug discovery. The morpholine moiety is a privileged structure, enhancing pharmacokinetic properties. One key area of research is the development of inhibitors for the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1).

BACE-1 is an aspartic protease that initiates the amyloidogenic pathway, leading to the production of amyloid-β (Aβ) peptides.[10][11] The aggregation of these peptides into plaques is a pathological hallmark of Alzheimer's disease.[10] By inhibiting BACE-1, the production of Aβ can be reduced, representing a promising therapeutic strategy. This compound serves as a valuable tool for medicinal chemists to synthesize series of novel amide-based BACE-1 inhibitors, allowing for systematic exploration of structure-activity relationships (SAR) to optimize potency and drug-like properties.

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate safety precautions.

-

Hazards: The compound is corrosive and reacts violently with water, releasing HCl gas.[1] It is irritating to the skin and eyes and is suspected of causing cancer.[3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[3]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area away from water and incompatible materials. Recommended storage temperature is 2-8 °C.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Conclusion

This compound is a versatile and valuable intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and high reactivity in forming stable amide and carbamate linkages make it an essential reagent for introducing the beneficial morpholine scaffold into novel molecules. Its application in the development of BACE-1 inhibitors for Alzheimer's disease highlights its importance in constructing targeted therapeutics. Proper understanding of its properties, reaction protocols, and safety requirements is crucial for its effective and safe utilization in research and development.

References

- 1. Buy this compound | 15159-40-7 [smolecule.com]

- 2. This compound | C5H8ClNO2 | CID 84810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-吗啉碳酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. This compound 98 15159-40-7 [sigmaaldrich.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. JPS5572178A - Preparation of morpholinecarbonyl chloride - Google Patents [patents.google.com]

- 8. N-(4-Chlorophenyl)morpholine-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Morpholine Ring in Reactivity: A Technical Guide

Abstract

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a ubiquitous scaffold in organic synthesis and medicinal chemistry. Its unique electronic and structural properties impart a nuanced reactivity profile that distinguishes it from other cyclic amines such as piperidine and pyrrolidine. This technical guide provides an in-depth analysis of the morpholine moiety's role in chemical reactivity, exploring its fundamental physicochemical properties, its function in key organic reactions, and its strategic application in drug design. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to leverage the morpholine ring in chemical and pharmaceutical applications.

Core Physicochemical Properties and Reactivity

The reactivity of the morpholine ring is fundamentally governed by the interplay of its amine and ether functionalities. The chair conformation is the most stable, and the presence of the oxygen atom significantly influences the electronic environment of the nitrogen atom.

Electronic and Steric Effects

The oxygen atom in the morpholine ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the nitrogen atom through the sigma bonds of the ring structure.[1][2] Consequently, the lone pair of electrons on the nitrogen is less available for donation, which modulates its basicity and nucleophilicity.[3] This electronic feature is central to its chemical behavior and is a key point of differentiation from carbocyclic amines like piperidine.

Basicity and Nucleophilicity

The inductive effect of the oxygen atom makes morpholine significantly less basic than piperidine and pyrrolidine. The pKa of the morpholinium ion is approximately 8.5, whereas the pKa values for the conjugate acids of piperidine and pyrrolidine are over 11.0.[1][4][5][6][7] This lower basicity is a critical feature in drug design, as it results in a significant portion of morpholine-containing molecules being in a neutral, uncharged state at physiological pH (7.4), which can enhance cell membrane permeability.

This reduced electron density also translates to lower nucleophilicity. According to Mayr's comprehensive nucleophilicity scale, piperidine is roughly 300 times more nucleophilic than morpholine.[3] This difference in nucleophilicity has profound implications for reaction kinetics and mechanisms.

| Table 1: Comparative Physicochemical Properties of Cyclic Amines | |||

| Compound | Structure | pKa of Conjugate Acid | Mayr Nucleophilicity (N) |

| Pyrrolidine |  | ~11.27[5][6][7] | 19.3 |

| Piperidine |  | ~11.22[7] | 18.1[3] |

| Morpholine |  | ~8.5[4] | 15.6[3] |

| Note: pKa values can vary slightly depending on the solvent and experimental conditions. |

Role in Key Organic Reactions

Despite its reduced nucleophilicity, morpholine is a versatile and widely used reagent in a variety of name reactions and synthetic transformations.

Enamine Synthesis (Stork Reaction)

Morpholine is one of the most common secondary amines used for the formation of enamines from ketones and aldehydes, a cornerstone of the Stork Enamine Synthesis.[8][9][10] Enamines serve as nucleophilic intermediates, effectively acting as enolate surrogates for the α-alkylation and α-acylation of carbonyl compounds under neutral conditions.[9][11]

Interestingly, while morpholine is less basic and nucleophilic than piperidine, some studies have shown it can form enamines at a faster rate. For instance, the rate of enamine formation with cyclohexanone was found to be approximately ten times faster with morpholine than with piperidine.[12] This has been attributed to factors such as the rate-determining step of the reaction; the dehydration of the carbinolamine intermediate is efficiently catalyzed by the morpholinium ion.

| Table 2: Kinetic Data for Enamine Formation with Cyclohexanone | |

| Amine | Relative Rate Constant (k) |

| Morpholine | ~10 |

| Piperidine | 1 |

| Data adapted from a kinetic study of enamine formation.[12] |

-

Apparatus Setup : A round-bottom flask is equipped with a Dean-Stark trap and a reflux condenser.

-

Reagents : To the flask, add cyclopentanone (0.594 mol, 1.0 equiv.), morpholine (0.892 mol, 1.5 equiv.), and benzene (180 mL).

-

Reaction : The reaction mixture is heated to reflux. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap.

-

Work-up : Once water formation ceases, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification : The resulting crude oil is purified by vacuum distillation to yield the colorless product, 1-(cyclopent-1-en-1-yl)morpholine. (Reported Yield: 89%).

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into terminal thioamides, which can be subsequently hydrolyzed to carboxylic acids or amides.[13][14] In this reaction, morpholine serves as both the amine reagent and often as the solvent, reacting with the ketone and elemental sulfur at high temperatures.[15] The mechanism is believed to proceed through an initial enamine formation, followed by a complex series of rearrangements and sulfur incorporation steps.[13]

-

Reagents : In a suitable reaction flask, combine acetophenone (1.0 equiv.), sulfur (2.5 equiv.), and morpholine (excess, acting as solvent). An acid catalyst, such as p-toluenesulfonic acid (catalytic amount), can be added to improve reaction rates.[16]

-

Reaction : The mixture is heated to reflux with vigorous stirring for an extended period (e.g., 12-24 hours). The reaction progress can be monitored by TLC.

-

Work-up (Hydrolysis) : After cooling, an aqueous solution of a strong base (e.g., 40% NaOH) is added, and the mixture is refluxed again to hydrolyze the intermediate thioamide to the corresponding carboxylic acid (phenylacetic acid).

-

Isolation : The cooled mixture is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.

-

Purification : The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.

Use as a Base in Cross-Coupling Reactions

Due to its moderate basicity and good solvent properties, morpholine is frequently employed as the base in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[17][18] In this reaction, it facilitates the deprotonation of the terminal alkyne, which is a key step in the copper catalytic cycle, and also serves to neutralize the HX acid generated during the reaction.[19]

-

Reaction Setup : A reaction vessel is charged with the aryl or vinyl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%). The vessel is purged with an inert gas (e.g., Argon or Nitrogen).

-

Reagents : Anhydrous solvent (e.g., THF or DMF) is added, followed by morpholine (2.0-3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).

-

Reaction : The mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

-

Work-up : The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with aqueous ammonium chloride and brine.

-

Purification : The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Application in Medicinal Chemistry

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[3] Its value stems from its ability to favorably modulate a molecule's physicochemical and pharmacokinetic properties.

A Privileged Scaffold for Drug Design

Incorporating a morpholine moiety into a drug candidate can offer several advantages:

-

Improved Solubility : The polar ether oxygen can act as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule.

-

Metabolic Stability : The morpholine ring is generally more resistant to metabolic degradation compared to piperidine.[2] The electron-withdrawing oxygen can deactivate adjacent C-H bonds towards oxidation by cytochrome P450 enzymes.[2]

-

Favorable pKa : As discussed, its pKa of ~8.5 allows for a balance of charged and uncharged species at physiological pH, which can be optimal for balancing solubility with membrane permeability.[4]

-

Scaffold and Vector : The rigid chair conformation provides a well-defined three-dimensional structure, allowing it to act as a scaffold to orient other functional groups towards their biological targets.

Case Study: BACE-1 Inhibitors

β-secretase (BACE-1) is a key enzyme in the production of amyloid-β peptides, making it a prime target for the treatment of Alzheimer's disease.[20][21] Numerous potent BACE-1 inhibitors incorporate a morpholine ring. X-ray crystallography studies of inhibitor-enzyme complexes (e.g., PDB ID: 6BFW) reveal that the morpholine ring can form crucial interactions within the active site.[22] The oxygen atom can act as a hydrogen bond acceptor with key residues like Thr72, while the nitrogen atom can form interactions with residues such as Gly34, anchoring the inhibitor in the binding pocket.[23][24]

Case Study: Synthesis of Gefitinib (Iressa)

Gefitinib is an EGFR tyrosine kinase inhibitor used to treat non-small-cell lung cancer. The final step in many reported syntheses of Gefitinib involves the introduction of the morpholine-containing side chain via a nucleophilic substitution reaction.[25][26]

-

Reagents : To a solution of 6-(3-chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine (1.0 equiv.) in DMF, add morpholine (2.3 equiv.) and a catalytic amount of potassium iodide.

-

Reaction : The solution is heated (e.g., to 60 °C) and stirred for 30-60 minutes.

-

Work-up : The reaction mixture is cooled and poured into ice-water, leading to the precipitation of the product. The mixture is then extracted with an organic solvent (e.g., chloroform).

-

Purification : The combined organic layers are washed with aqueous sodium carbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under vacuum, and the crude product is purified (e.g., by recrystallization or chromatography) to yield Gefitinib.

Conclusion

The morpholine ring possesses a distinct and versatile reactivity profile that is central to its widespread use in modern chemistry. The electron-withdrawing nature of its ether oxygen atom reduces the basicity and nucleophilicity of the nitrogen, setting it apart from other cyclic amines. This property, however, does not preclude its utility. It is a highly effective reagent in the formation of enamines, a cornerstone of the Willgerodt-Kindler reaction, and a practical base for cross-coupling reactions. In medicinal chemistry, these same electronic properties, combined with its structural and metabolic features, establish morpholine as a privileged scaffold for enhancing the drug-like properties of therapeutic candidates. A thorough understanding of these principles is essential for professionals aiming to strategically employ the morpholine moiety in synthesis and drug discovery.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. quora.com [quora.com]

- 6. Pyrrolidines and piperidines which is more basic....?? [scoop.eduncle.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]

- 9. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 12. Enamine formation from cyclic ketones [digital.maag.ysu.edu]

- 13. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. znaturforsch.com [znaturforsch.com]

- 16. soachim.info [soachim.info]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Exploring the binding of BACE-1 inhibitors using comparative binding energy analysis (COMBINE) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. MDRepo [mdrepo.org]

- 23. Structure-Based Survey of the Binding Modes of BACE1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. rjlbpcs.com [rjlbpcs.com]

- 25. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 26. newdrugapprovals.org [newdrugapprovals.org]

Methodological & Application

Application Notes and Protocols for the Preparation of Esters Using 4-Morpholinecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholinecarbonyl chloride is a versatile reagent employed in organic synthesis for the preparation of carbamate esters. This class of compounds is of significant interest in medicinal chemistry and drug development due to the favorable physicochemical properties conferred by the morpholine moiety, which can enhance drug-likeness, solubility, and brain permeability.[1] Morpholine-containing compounds have shown potential as cholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer's, and also as anticancer agents and therapeutics for Central Nervous System (CNS) disorders.[1][2]

These application notes provide detailed protocols for the synthesis of esters (specifically, carbamates) using this compound and highlight the role of the resulting morpholine-containing compounds in relevant biological pathways.

Reaction Mechanism and Workflow

The reaction of this compound with an alcohol or a phenol proceeds via a nucleophilic acyl substitution mechanism to form a carbamate ester. The alcohol or phenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general workflow for this synthesis is outlined below:

Caption: General experimental workflow for the synthesis of carbamate esters.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Aryl Morpholine-4-carboxylates

This protocol is adapted from a general method for the synthesis of O-aryl carbamates.[3]

Materials:

-

Substituted phenol (1.0 eq)

-

This compound (1.2 eq)

-

Triethylamine (1.5 eq) or Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

To a stirred solution of the substituted phenol (1.0 eq) and triethylamine (or pyridine) (1.5 eq) in anhydrous DCM or THF at 0 °C, add this compound (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired aryl morpholine-4-carboxylate.

Protocol 2: Synthesis of 2-isopropyl-6-methylpyrimidin-4-yl morpholine-4-carboxylate

Materials:

-

2-isopropyl-6-methylpyrimidin-4-ol (1.0 eq)

-

This compound (1.1 eq)

-

A suitable base (e.g., triethylamine, pyridine, or sodium hydride) (1.2 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, or Dimethylformamide)

-

Reagents for work-up and purification as described in Protocol 1.

Procedure:

-

Dissolve 2-isopropyl-6-methylpyrimidin-4-ol (1.0 eq) and the chosen base (1.2 eq) in the selected anhydrous solvent. If using sodium hydride, add it to the solution of the pyrimidinol and stir until hydrogen evolution ceases.

-

Cool the mixture to 0 °C and slowly add this compound (1.1 eq).

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.

-

Perform an aqueous work-up similar to that described in Protocol 1.

-

Purify the crude product by an appropriate method (column chromatography or recrystallization) to yield the target ester.

Data Presentation

The following table summarizes representative data for the synthesis of carbamate esters using this compound and related methods.

| Substrate (Alcohol/Phenol) | Product | Reaction Conditions | Yield (%) | Spectroscopic Data (¹H NMR, IR, MS) | Reference |

| Substituted Phenols | O-Aryl morpholine-4-carboxylates | Triethylamine, DCM, 0 °C to rt, 2-12 h | Good to Excellent | Not specified | [3] |

| 2-isopropyl-6-methylpyrimidin-4-ol | 2-isopropyl-6-methylpyrimidin-4-yl morpholine-4-carboxylate | General procedure | Not specified | Not specified | Mentioned as a synthetic product[4] |

| O-benzyl-L-tyrosine | N-(4-morpholine)carbonyl-(O-benzyl)-L-tyrosine | Not specified | Not specified | Not specified | [5] |

Signaling Pathway Involvement: Cholinesterase Inhibition